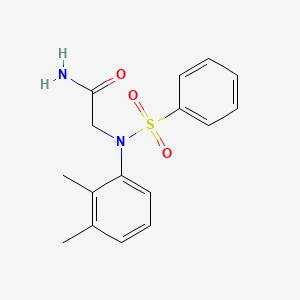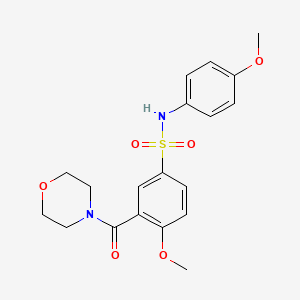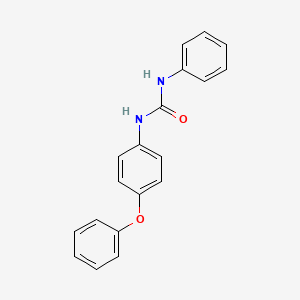
2-(2-chlorophenoxy)-N-cyclooctylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N-cyclooctylacetamide, also known as CPP-ACP, is a synthetic compound that is widely used in scientific research. This compound has gained attention due to its potential application in the field of dentistry. CPP-ACP is a derivative of casein phosphopeptides (CPPs), which are naturally occurring peptides found in milk. CPP-ACP has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
2-(2-chlorophenoxy)-N-cyclooctylacetamide works by binding to tooth enamel and forming a protective layer that helps to prevent demineralization. It also helps to promote remineralization by delivering calcium and phosphate ions to the tooth surface. Additionally, 2-(2-chlorophenoxy)-N-cyclooctylacetamide has been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-cyclooctylacetamide has a range of biochemical and physiological effects. It has been shown to increase the uptake of calcium and phosphate ions by tooth enamel, which can help to strengthen and remineralize the teeth. 2-(2-chlorophenoxy)-N-cyclooctylacetamide also has antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth. Additionally, 2-(2-chlorophenoxy)-N-cyclooctylacetamide has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the gums.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-chlorophenoxy)-N-cyclooctylacetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in dental research. However, there are some limitations to the use of 2-(2-chlorophenoxy)-N-cyclooctylacetamide in lab experiments. It has a relatively short half-life, which means that it may not be effective for long-term treatments. Additionally, it may not be effective in all cases, particularly in cases of severe tooth decay or periodontal disease.
Direcciones Futuras
There are several future directions for research on 2-(2-chlorophenoxy)-N-cyclooctylacetamide. One area of research is the development of new formulations of 2-(2-chlorophenoxy)-N-cyclooctylacetamide that are more effective at remineralizing tooth enamel and preventing tooth decay. Another area of research is the use of 2-(2-chlorophenoxy)-N-cyclooctylacetamide in combination with other compounds, such as fluoride, to enhance its effectiveness. Additionally, research is needed to determine the long-term effects of 2-(2-chlorophenoxy)-N-cyclooctylacetamide on oral health and to develop new methods for delivering 2-(2-chlorophenoxy)-N-cyclooctylacetamide to the teeth.
Métodos De Síntesis
2-(2-chlorophenoxy)-N-cyclooctylacetamide is synthesized through a series of chemical reactions. The starting material is 2-chlorophenol, which is reacted with cyclooctylamine to form the intermediate product, 2-(2-chlorophenoxy)-N-cyclooctylacetamide. This intermediate is then purified and further reacted with casein phosphopeptides to form 2-(2-chlorophenoxy)-N-cyclooctylacetamide.
Aplicaciones Científicas De Investigación
2-(2-chlorophenoxy)-N-cyclooctylacetamide has been extensively studied for its potential application in dentistry. It has been shown to have a range of benefits for oral health, including the ability to remineralize tooth enamel, prevent tooth decay, and reduce sensitivity. 2-(2-chlorophenoxy)-N-cyclooctylacetamide has also been studied for its potential use in treating dental caries and periodontal disease.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-cyclooctylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c17-14-10-6-7-11-15(14)20-12-16(19)18-13-8-4-2-1-3-5-9-13/h6-7,10-11,13H,1-5,8-9,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDSUCKSQHJPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-cyclooctylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5884145.png)


![3-[(2,6-difluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5884163.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5884174.png)
![3-{4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5884179.png)
![N-(2,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5884206.png)
![N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5884209.png)
![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-N'-(2-furylmethyl)thiourea](/img/structure/B5884220.png)


![N-ethyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5884234.png)